
Ethylidenecyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylidenecyclobutane is an organic compound with the molecular formula C₆H₁₀. It is a cyclobutane derivative where an ethylidene group is attached to the cyclobutane ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidenecyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl chloride with a strong base, such as sodium amide, to form the desired product. Another method includes the use of Grignard reagents, where cyclobutanone reacts with ethylmagnesium bromide followed by dehydration to yield this compound .
Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Ethylidenecyclobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclobutane derivatives.
Substitution: It can undergo substitution reactions where the ethylidene group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone, while reduction can produce ethylcyclobutane .
Scientific Research Applications
Ethylidenecyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of ethylidenecyclobutane involves its reactivity due to the strained cyclobutane ring and the presence of the ethylidene group. The compound can undergo ring-opening reactions, which are facilitated by the release of ring strain. These reactions often involve the formation of diradicals or carbocations, leading to various products depending on the reaction conditions .
Comparison with Similar Compounds
Cyclobutane: A simpler analog without the ethylidene group.
Methylidenecyclobutane: Similar structure but with a methylidene group instead of ethylidene.
Cyclopentene: Another cyclic compound with different ring size and properties
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylidene group provides additional sites for chemical reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
1528-21-8 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
ethylidenecyclobutane |
InChI |
InChI=1S/C6H10/c1-2-6-4-3-5-6/h2H,3-5H2,1H3 |
InChI Key |
FYHISAJRLZLAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
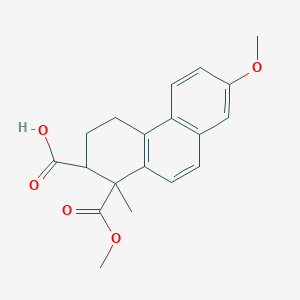
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
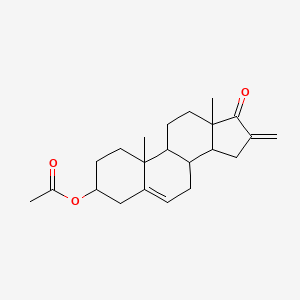
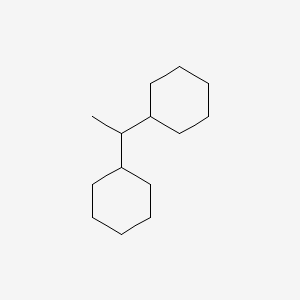
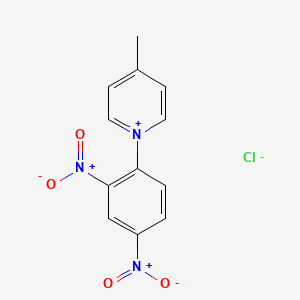
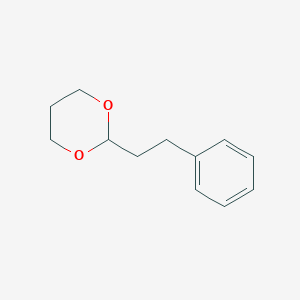
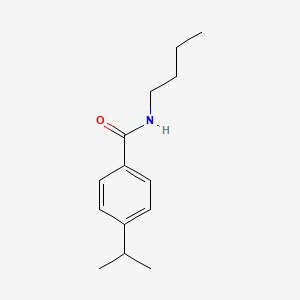

![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)



